

Benchmarking 2-Hydroxyisonicotinic Acid: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxyisonicotinic acid

Cat. No.: B064118

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This guide provides a comprehensive comparison of **2-hydroxyisonicotinic acid** with other key pyridine derivatives, namely picolinic acid and nicotinic acid. As vital compounds in drug discovery and development, understanding their comparative physicochemical properties, biological activities, and underlying mechanisms of action is crucial for researchers, scientists, and drug development professionals. This document summarizes available data to facilitate informed decisions in research and development.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl and carboxyl groups on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their biological activity, bioavailability, and formulation characteristics.

Property	2-Hydroxyisonicotinic Acid	Picolinic Acid	Nicotinic Acid
Synonym	2-oxo-1,2-dihydropyridine-4-carboxylic acid	Pyridine-2-carboxylic acid	Pyridine-3-carboxylic acid
Molecular Formula	C ₆ H ₅ NO ₃ [1]	C ₆ H ₅ NO ₂	C ₆ H ₅ NO ₂
Molar Mass (g/mol)	139.11[1]	123.11	123.11
CAS Number	22282-72-0[1]	98-98-6	59-67-6
Appearance	White to off-white crystalline solid	White solid	White, translucent crystals
Melting Point (°C)	>300	136-138	237
Solubility in Water	Data not available	Slightly soluble	18 g/L

Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential

Pyridine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This guide focuses on the comparative anticancer and anti-inflammatory potential of **2-hydroxyisonicotinic acid** and its isomers. While direct comparative studies are limited, the available data provides valuable insights.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of various pyridine derivatives against several cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC ₅₀ Value	Reference
Picolinic Acid Derivative	A549 (Lung Cancer)	99.93 μ M	[1]
Nicotinamide (a form of Niacin)	Melanoma	~21.5 mM	[2]
2,3-Pyridinedicarboxylic acid-Zn Complex	SMMC-7721 (Hepatocellular Carcinoma)	21.80 μ g/mL	[3]

Note: Data for **2-hydroxyisonicotinic acid** is not currently available in the public domain.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives are well-documented, with several studies investigating their mechanisms of action.

Compound/Derivative	Assay	IC ₅₀ Value	Reference
Isonicotinic Acid Derivative	ROS Inhibition	1.42 \pm 0.1 μ g/mL	[4]
Ibuprofen (Reference)	ROS Inhibition	11.2 \pm 1.9 μ g/mL	[4]
Nicotinic Acid Derivatives	Human RBC hemolysis	14.06 \pm 0.15 μ M to 85.56 \pm 0.25 μ M	[5]
Ketorolac (Reference)	Human RBC hemolysis	11.79 \pm 0.17 μ M	[5]

Note: While a derivative of isonicotinic acid shows potent activity, specific data for **2-hydroxyisonicotinic acid** is not available. One study indicated that isonicotinic acid itself was inactive in a carrageenan-induced paw edema model in mice[6].

Signaling Pathways and Mechanisms of Action

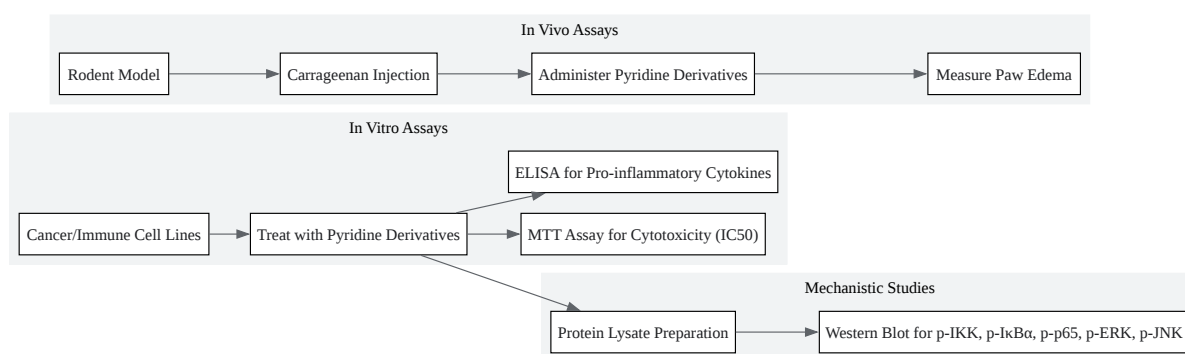
The biological effects of pyridine derivatives are often mediated through their interaction with key signaling pathways, particularly the NF- κ B and MAPK pathways, which are central to inflammation and cancer.

NF- κ B Signaling Pathway:

Nicotinic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF- κ B pathway. It reduces the phosphorylation of IKK β and I κ B α , leading to decreased nuclear translocation of the p65 subunit of NF- κ B[1]. This, in turn, suppresses the expression of pro-inflammatory cytokines like TNF- α , IL-6, and MCP-1[1][7].

MAPK Signaling Pathway:

The MAPK signaling cascade is another crucial pathway involved in cellular processes like proliferation and inflammation. While direct evidence for the effect of **2-hydroxyisonicotinic acid** on this pathway is lacking, the known anti-inflammatory and potential anticancer activities of related pyridine derivatives suggest that modulation of MAPK signaling is a plausible mechanism of action that warrants further investigation.



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Figure 1. A general experimental workflow for evaluating the biological activity of pyridine derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Summary:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and incubate overnight.
- **Compound Treatment:** Treat cells with a range of concentrations of the pyridine derivative and a vehicle control.
- **MTT Incubation:** After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
- **Solubilization:** Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability compared to the control and determine the IC_{50} value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol Summary:

- **Animal Acclimatization:** Acclimate animals to the experimental conditions.
- **Compound Administration:** Administer the pyridine derivative or vehicle control to the animals (e.g., orally or intraperitoneally).
- **Induction of Edema:** After a set time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
- **Data Analysis:** Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Western Blot Analysis for Signaling Pathway Modulation

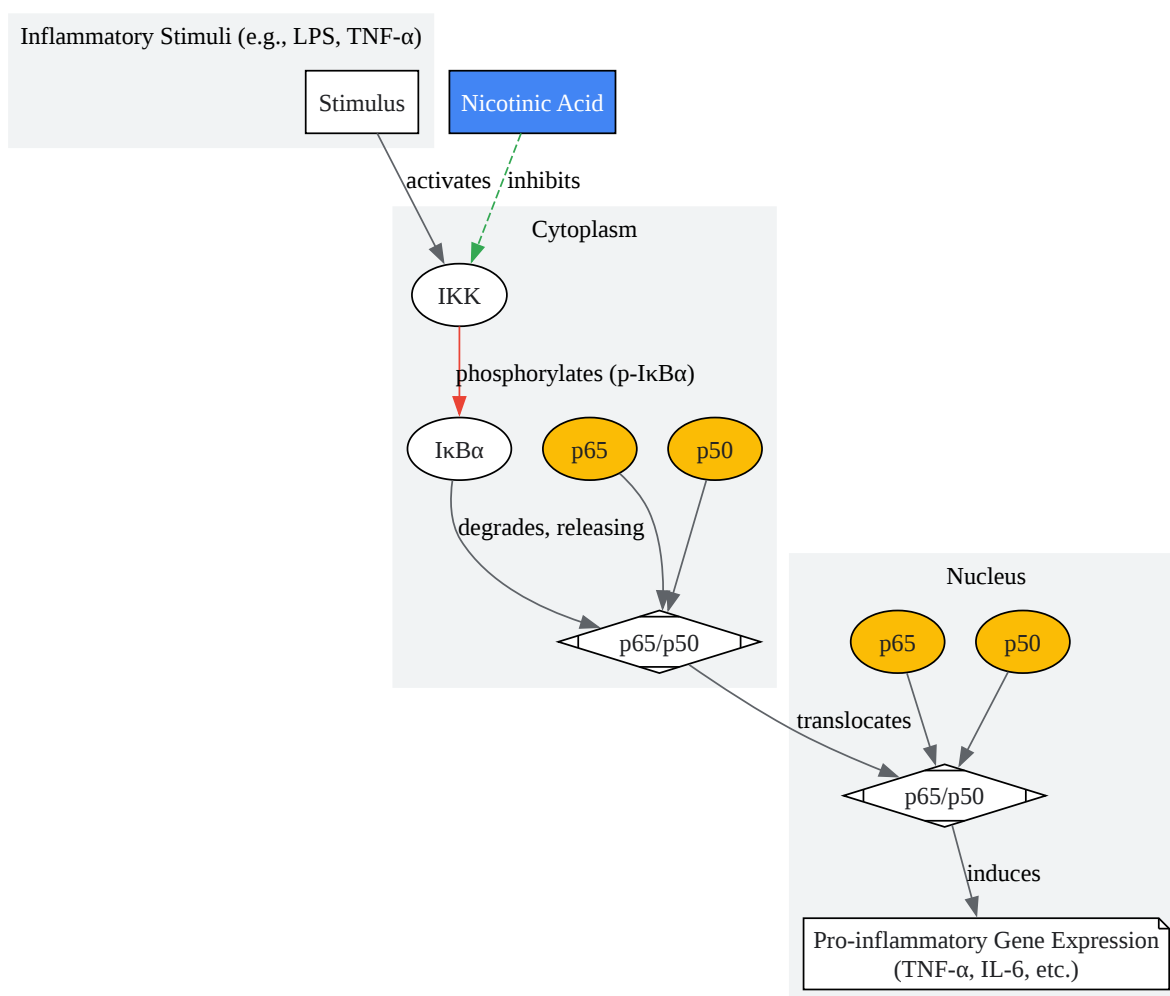
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., phosphorylated forms of signaling proteins).

Protocol Summary:

- **Cell Lysis:** Prepare protein lysates from cells treated with the pyridine derivative and/or an inflammatory stimulus.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **Gel Electrophoresis:** Separate the proteins by SDS-PAGE.

- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-ERK).
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).



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